3,4-dimethyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Description
This compound features a benzamide core substituted with 3,4-dimethyl groups on the benzene ring and a 2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl moiety. The oxazolo[4,5-b]pyridine scaffold is a fused heterocycle known for its pharmacological relevance, particularly in anti-inflammatory and antimicrobial applications . The methyl substituents on the benzamide and phenyl rings likely influence lipophilicity, steric interactions, and metabolic stability.
Properties
Molecular Formula |
C22H19N3O2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3,4-dimethyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H19N3O2/c1-13-6-8-16(11-15(13)3)21(26)24-18-12-17(9-7-14(18)2)22-25-20-19(27-22)5-4-10-23-20/h4-12H,1-3H3,(H,24,26) |
InChI Key |
LCEICNVVXWYYHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Oxazolo[4,5-b]Pyridine Amine Intermediate
The oxazolo[4,5-b]pyridine moiety is constructed via cyclization reactions. A representative approach involves:
- Starting material : 2-Amino-3-hydroxypyridine is treated with acetic anhydride under reflux to form 2-methyl-oxazolo[4,5-b]pyridine.
- Nitration : Introducing a nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) at 0–5°C.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 2-methyl-5-amino-oxazolo[4,5-b]pyridine.
Key reaction conditions :
Synthesis of 3,4-Dimethylbenzoyl Chloride
The 3,4-dimethylbenzamide group is derived from 3,4-dimethylbenzoic acid, which is synthesized via:
- Grignard Reaction : 4-Bromo-o-xylene reacts with magnesium in tetrahydrofuran (THF) under iodine initiation to form a Grignard reagent, which is quenched with N,N-dimethylformamide (DMF) to yield 3,4-dimethylbenzaldehyde.
- Oxidation : 3,4-Dimethylbenzaldehyde is oxidized to 3,4-dimethylbenzoic acid using KMnO₄ in acidic medium (yield: 88–92%).
- Acyl Chloride Formation : Treatment with thionyl chloride (SOCl₂) at reflux converts the acid to 3,4-dimethylbenzoyl chloride (yield: 95–98%).
Industrial optimization :
Coupling Reaction to Form the Benzamide
The final step involves coupling the amine intermediate with 3,4-dimethylbenzoyl chloride:
- Reaction setup : The amine (1 eq) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.
- Acylation : 3,4-Dimethylbenzoyl chloride (1.2 eq) is added dropwise at 0°C, followed by triethylamine (2 eq) to scavenge HCl.
- Workup : The mixture is stirred for 12 hours, washed with NaHCO₃, and purified via column chromatography (SiO₂, hexane/ethyl acetate).
Yield optimization :
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Triethylamine | DCM | 0°C → RT | 82 |
| Pyridine | THF | RT | 75 |
| DMAP | Acetonitrile | 40°C | 88 |
Mechanistic Insights
Cyclization of the Oxazolo[4,5-b]Pyridine Ring
The cyclization proceeds via nucleophilic attack of the hydroxyl oxygen on the adjacent carbonyl carbon, facilitated by acetic anhydride’s dehydrating properties. The reaction follows second-order kinetics, with an activation energy of 85 kJ/mol.
Grignard Formylation Mechanism
The Grignard reagent (4-bromo-o-xylene-Mg) reacts with DMF through a two-step mechanism:
- Nucleophilic attack : The Grignard reagent attacks the electrophilic carbonyl carbon of DMF.
- Protonation : Acidic workup releases 3,4-dimethylbenzaldehyde, confirmed by GC-MS analysis.
Industrial-Scale Production
Continuous Flow Synthesis
Adopting the Grignard reaction in continuous flow systems enhances scalability:
Green Chemistry Approaches
- Solvent recycling : THF recovery rates exceed 95% via distillation.
- Waste reduction : MnO₂ catalysts are regenerated electrochemically, reducing Mn waste by 70%.
Challenges and Solutions
Byproduct Formation in Amide Coupling
Purification of the Final Product
- Crystallization : Recrystallization from ethanol/water (3:1) achieves 99.5% purity.
- Chromatography : Gradient elution (hexane → ethyl acetate) resolves diastereomers, if present.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-substituted compounds .
Scientific Research Applications
3,4-dimethyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzamides with Oxazolo[4,5-b]pyridine Moieties
3,4,5-Trimethoxy-N-(2-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide (ChemDiv ID 2081-1147)
- Structure : Differs by replacing 3,4-dimethyl with 3,4,5-trimethoxy groups and adding a methoxy substituent on the phenyl ring.
- Physicochemical Properties :
- Molecular weight: 419.44 vs. ~380–400 for the target compound (estimated).
- logP: 3.581, indicating moderate lipophilicity. The target compound’s dimethyl groups may lower logP slightly compared to trimethoxy derivatives due to reduced hydrophobicity .
- Hydrogen bond acceptors: 8 vs. 6–7 in the target compound, suggesting higher polarity for the methoxy analog .
- Biological Implications : Methoxy groups enhance solubility but may reduce membrane permeability compared to methyl substituents. The trimethoxy variant’s higher polarity could limit blood-brain barrier penetration, whereas the target compound’s methyl groups may favor CNS activity .
CAY10400 (1-(Oxazolo[4,5-b]pyridin-2-yl)-1-oxo-cis-9-octadecene)
- Structure : Contains a long aliphatic chain instead of a benzamide group.
- Key Differences: The aliphatic chain increases logP significantly (predicted >6), making CAY10400 highly lipophilic. This contrasts with the target compound’s balanced logP (~3–4), optimized for oral bioavailability . kinase inhibition) .
Oxazolo[4,5-b]pyridines with Varied Heterocyclic Linkages
tert-Butyl 4-({6-[(E)-3-Methoxy-3-oxo-1-propenyl]oxazolo[4,5-b]pyridin-2-yl}methyl)-1-piperidinecarboxylate (Compound 26)
- Structure : Incorporates a piperidine-carboxylate group instead of benzamide.
- Physicochemical Contrasts :
- Polar carboxylate and piperidine groups increase water solubility (logSw ≈ -3.63 for similar compounds) compared to the target compound’s benzamide .
- The bulky tert-butyl group may hinder target binding in sterically sensitive pockets, whereas the target compound’s compact structure allows better fit .
2-(Substituted phenyl)oxazolo[4,5-b]pyridines (Clark et al., 1978)
- Structure : Substituted phenyl groups directly attached to oxazolo[4,5-b]pyridine.
- Activity Insights :
- Anti-inflammatory activity correlates with electron-withdrawing substituents (e.g., nitro, chloro) on the phenyl ring. The target compound’s methyl groups, being electron-donating, may shift activity toward alternative targets like kinases or microbial enzymes .
- Methyl groups offer metabolic stability over nitro or chloro substituents, which are prone to reduction or glutathione conjugation .
Pyridyl Benzamides and Anilides in QSAR Studies
- Dataset-1 (Pyridyl benzamides) and Dataset-2 (3-(Oxazolo[4,5-b]pyridin-2-yl)anilides) :
- Key Findings :
- Hydrophobic substituents (e.g., methyl, methoxy) enhance trypanocidal activity by improving membrane penetration. The target compound’s 3,4-dimethyl groups align with this trend .
- Electron-rich oxazole rings (as in the target compound) strengthen hydrogen bonding with parasitic enzymes, whereas electron-deficient analogs show reduced potency .
Data Table: Structural and Pharmacokinetic Comparison
Biological Activity
3,4-Dimethyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound with potential therapeutic applications. Its unique structure incorporates both oxazole and pyridine moieties, which are known to exhibit various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H19N3O2
- Molecular Weight : 357.41 g/mol
- CAS Number : 330830-37-0
Biological Activity Overview
The biological activity of 3,4-dimethyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has been investigated in various studies, revealing its potential as an anticancer agent and its inhibitory effects on specific enzymes.
Anticancer Activity
Recent research has indicated that compounds with similar structural motifs possess significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown promise in inhibiting tumor growth in vitro and in vivo. The mechanisms typically involve interference with DNA replication and cell cycle regulation.
Case Study Example :
A study evaluated the efficacy of similar compounds on human lung cancer cell lines (A549, HCC827, NCI-H358). The results demonstrated that these compounds exhibited cytotoxic effects with IC50 values ranging from 6.26 to 20.46 μM depending on the assay format used (2D vs. 3D cultures) .
| Compound | Cell Line | IC50 (μM) | Assay Format |
|---|---|---|---|
| Compound A | A549 | 6.26 ± 0.33 | 2D |
| Compound B | HCC827 | 20.46 ± 8.63 | 3D |
| Compound C | NCI-H358 | 16.00 ± 9.38 | 3D |
Enzymatic Inhibition
The compound has also been studied for its potential to inhibit specific enzymes involved in cancer progression and other diseases. For example, structural analogs have demonstrated the ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
The proposed mechanisms by which 3,4-dimethyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide exerts its biological effects include:
- DNA Binding : Similar compounds have been shown to bind within the minor groove of DNA, leading to inhibition of DNA-dependent enzymes .
- Cell Cycle Arrest : By interfering with CDK activity, these compounds can induce cell cycle arrest at various checkpoints.
- Induction of Apoptosis : Evidence suggests that these compounds may trigger apoptotic pathways in cancer cells.
Q & A
Q. What are the established synthetic routes for synthesizing 3,4-dimethyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide?
The synthesis typically involves multi-step protocols:
Core Heterocycle Formation : Construct the [1,3]oxazolo[4,5-b]pyridine moiety via cyclocondensation of substituted pyridine derivatives with appropriate carbonyl sources under acidic conditions.
Substitution on the Aromatic Ring : Introduce the 2-methyl-5-substituted phenyl group through Suzuki-Miyaura coupling or nucleophilic aromatic substitution, depending on halogenation patterns .
Benzamide Coupling : React the intermediate with 3,4-dimethylbenzoyl chloride using standard amide coupling reagents (e.g., HATU or EDC/HOBt) in anhydrous DMF or THF .
Key Characterization : Confirm structural integrity via / NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) .
Q. How can researchers validate the compound’s structural and chemical purity?
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- Spectroscopic Analysis : Assign peaks in NMR (e.g., methyl protons at δ 2.1–2.4 ppm, aromatic protons between δ 7.0–8.5 ppm) and compare with computed spectra from quantum chemical tools (e.g., Gaussian) .
- Elemental Analysis : Match experimental C, H, N percentages with theoretical values (deviation <0.4%) .
Q. What safety protocols are critical during handling?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
- Waste Disposal : Follow institutional guidelines for halogenated/organic waste, as per Safety Data Sheets (SDS) for intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Design of Experiments (DoE) : Apply factorial design (e.g., 2 factorial) to evaluate variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (5–15 mol%) .
- Computational Guidance : Use reaction path search algorithms (e.g., AFIR or GRRM) to predict transition states and identify low-energy pathways, reducing trial-and-error .
- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. How should contradictory bioassay results (e.g., enzyme inhibition vs. cellular activity) be resolved?
- Mechanistic Profiling : Conduct time-resolved enzymatic assays (e.g., fluorescence polarization) and compare with cellular uptake studies (LC-MS/MS quantification) to assess membrane permeability limitations .
- Off-Target Screening : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions .
- Data Integration : Apply machine learning models (e.g., random forests) to correlate structural features (logP, PSA) with assay discrepancies .
Q. What methodologies enable computational modeling of the compound’s target interactions?
- Docking Studies : Utilize AutoDock Vina or Schrödinger Suite to simulate binding modes with homology-modeled enzymes (e.g., bacterial phosphopantetheinyl transferases) .
- MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and residue-specific interactions .
- Free Energy Calculations : Compute binding affinities via MM-PBSA/GBSA, validating against experimental IC values .
Q. How can multi-step synthesis challenges (e.g., low yields in cyclization) be addressed?
- Intermediate Stabilization : Protect reactive groups (e.g., amines with Boc or Fmoc) during heterocycle formation to prevent side reactions .
- Catalyst Screening : Test palladium (e.g., Pd(OAc)) or copper catalysts (e.g., CuI) for coupling steps, optimizing ligand systems (e.g., XPhos) .
- Scale-Up Considerations : Use continuous-flow reactors to enhance heat/mass transfer and minimize decomposition .
Notes
- Contradictory Evidence : While emphasizes trifluoromethyl groups for bioactivity, the target compound’s dimethyl/oxazole motifs may require tailored assays to validate specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
